2-Cyclooctene-1-carboxylic acid chemical properties
2-Cyclooctene-1-carboxylic acid chemical properties
Topic: 2-Cyclooctene-1-carboxylic Acid: Chemical Properties, Synthesis, and Bioorthogonal Utility
Executive Summary
2-Cyclooctene-1-carboxylic acid (CAS: 4103-09-7 for generic/cis isomer) represents a pivotal scaffold in modern chemical biology, specifically within the realm of bioorthogonal chemistry . While the cis-isomer serves as a stable precursor, the trans-isomer (trans-cyclooctene, or TCO) is the "crown jewel" of click chemistry, exhibiting the fastest known kinetics for bioorthogonal ligation via the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.
This guide moves beyond basic characterization to address the critical duality of this molecule: the synthetic accessibility of the stable cis-form and the high-energy reactivity of the trans-form used in drug delivery and pre-targeted imaging.
Chemical Identity & Stereochemical Dynamics
The position of the double bond (C2=C3) relative to the carboxylic acid (C1) classifies this as a
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Value / Characteristic | Context |
| Molecular Formula | MW: 154.21 g/mol | |
| Boiling Point | ~279 °C (Predicted) | High-boiling oily liquid |
| pKa | 5.03 ± 0.20 | Typical for alkyl carboxylic acids; slightly higher than benzoic acid.[1] |
| Solubility | Low in water; High in DCM, MeOH, DMSO | Requires organic co-solvents for aqueous biological assays. |
| Isomer Stability | cis > trans ( | Trans isomer suffers from significant ring strain (~16 kcal/mol). |
Conformational Analysis
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Cis-Isomer: Adopts a boat-chair conformation to minimize transannular interactions. It is the thermodynamic sink of the system.
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Trans-Isomer (TCO): Forces the ring into a highly strained twisted conformation (crown-like). The trans-double bond cannot lie planar, resulting in a pyramidalized alkene system. This strain is the driving force for its explosive reactivity with tetrazines.
Synthetic Routes: From Precursor to Payload
The synthesis of 2-cyclooctene-1-carboxylic acid is rarely a single-step process. The most robust route for the cis-isomer utilizes 1,3-cyclooctadiene (1,3-COD) to establish the correct regiochemistry, followed by photochemical inversion to access the trans-isomer.
Workflow Visualization
Caption: Synthesis pathway from 1,3-COD to high-purity Trans-Cyclooctene-1-carboxylic acid via stereoselective iodolactonization and flow-photochemistry.
Experimental Protocol: Flow Photochemical Isomerization
Objective: Convert the stable cis-2-cyclooctene-1-carboxylic acid (or its methyl ester) into the reactive trans-isomer. Why Flow? Batch photolysis reaches a photostationary state (approx. 50:50). Flow chemistry with a selective scavenger (Silver Nitrate) allows for continuous removal of the trans-product, driving the yield >90%.
Materials
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Substrate: cis-2-Cyclooctene-1-carboxylic acid methyl ester (1.0 g).
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Solvent: Methanol/Ether (1:1).
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Sensitizer: Methyl benzoate (1.0 equiv) - Crucial for singlet-triplet energy transfer.
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Scavenger Column: Silica gel impregnated with 10% w/w
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Equipment: FEP tubing wrapped around a UV lamp (254 nm low pressure Hg).
Step-by-Step Methodology
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Column Preparation: Dissolve
in acetonitrile/water, mix with silica, and rotary evaporate to dryness in the dark. Pack into a stainless steel column. -
System Setup: Connect the UV reactor output directly to the Ag-silica column. The column output loops back to the reactor input (Closed Loop).
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Irradiation: Pump the substrate solution through the irradiated coil. As cis converts to trans, the trans-isomer coordinates strongly to the
on the silica and is retained. The cis-isomer passes through and recycles back to the UV source. -
Monitoring: Monitor the mobile phase by GC/NMR. Stop when the cis-isomer is depleted.
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Elution: Wash the column with solvent to remove non-specific binders. Elute the trans-isomer using a solution of 1M aqueous ammonia or NaCl/MeOH (ligand exchange).
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Workup: Extract with ether, dry over
, and concentrate in vacuo (keep temperature < 25°C).
Expert Insight: Trans-cyclooctene derivatives often have a distinct, disagreeable "rotting" odor compared to the cis form. Always handle in a fume hood.
Reactivity Profile & Bioorthogonal Utility
The defining feature of 2-cyclooctene-1-carboxylic acid (specifically the trans isomer) is its ability to undergo Inverse Electron-Demand Diels-Alder (IEDDA) reactions with tetrazines.
Mechanism: The "Click-to-Release" Phenomenon
Standard click chemistry forms a stable bond. However, TCO derivatives with a leaving group at the allylic position (relative to the double bond) can undergo spontaneous elimination after clicking.
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Substrate: 2-Cyclooctene-1-carboxylic acid is often derivatized at the carboxyl group to attach a payload (drug).
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Reaction:
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Cycloaddition: TCO + Tetrazine
4,5-Dihydropyridazine (fast). -
Tautomerization: Shift to 1,4-Dihydropyridazine.
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Elimination: If the carboxyl is linked via a carbamate at the allylic position (requires modification to 2-hydroxy-TCO), the nitrogen lone pair pushes out the payload.
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Reactivity Map
Caption: The IEDDA reaction pathway. The extreme ring strain of TCO drives the reaction kinetics, outcompeting biological nucleophiles.
Safety & Stability (E-E-A-T)
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Thermal Instability: The trans-isomer will isomerize back to the cis-form if heated. Store trans-2-cyclooctene-1-carboxylic acid at -20°C in the dark.
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Isomerization Risk: Avoid strong acids or transition metals (other than Ag/Cu used for purification) during storage, as they catalyze relaxation to the cis-form.
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Toxicity: While the acid itself is a standard irritant, the tetrazine reagents used in conjunction are often toxic to cells at high concentrations. Titration is key.
References
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Fox, J. M., et al. (2008). Synthesis of trans-Cyclooctene Derivatives and Their Reactivity in the Tetrazine Ligation. Journal of the American Chemical Society.[2][3] Link
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Robillard, M. S., et al. (2013). Amino-trans-cyclooctene: A New Class of Click Chemistry Reagents. Bioconjugate Chemistry. Link
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Royzen, M., et al. (2008). A Photochemical Synthesis of Functionalized trans-Cyclooctenes. Journal of the American Chemical Society.[2][3] Link
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PubChem. (n.d.).[4] 2-Cyclooctene-1-carboxylic acid Compound Summary. National Library of Medicine. Link
